molecular formula C10H10O3 B2687697 3-(4-Methylphenyl)-2-oxopropanoic acid CAS No. 38335-22-7

3-(4-Methylphenyl)-2-oxopropanoic acid

Cat. No.: B2687697
CAS No.: 38335-22-7
M. Wt: 178.187
InChI Key: PNRQUSIPQQXINE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-2-oxopropanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of toluene with oxalyl chloride, followed by hydrolysis. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride intermediate.

Another method involves the oxidation of 4-methylacetophenone using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium. This reaction yields this compound as the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic oxidation of 4-methylacetophenone using environmentally friendly oxidants and catalysts. The process is optimized for high yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form 4-methylbenzoic acid.

    Reduction: Reduction of the keto group can yield 3-(4-Methylphenyl)-2-hydroxypropanoic acid.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 4-Methylbenzoic acid.

    Reduction: 3-(4-Methylphenyl)-2-hydroxypropanoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Methylphenyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of biologically active metabolites. These metabolites may exert their effects by modulating enzyme activity, receptor binding, or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzoic acid: Similar structure but lacks the keto group.

    3-(4-Methylphenyl)-2-hydroxypropanoic acid: Similar structure but with a hydroxyl group instead of a keto group.

    4-Methylacetophenone: Precursor in the synthesis of 3-(4-Methylphenyl)-2-oxopropanoic acid.

Uniqueness

This compound is unique due to its specific structural features, including the presence of both a phenyl ring and a keto group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

3-(4-methylphenyl)-2-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRQUSIPQQXINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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